chemical structure and properties of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
chemical structure and properties of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
An in-depth technical analysis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 912900-96-0) requires a multidisciplinary approach, bridging synthetic organic chemistry, structural biology, and pharmacological design. This compound represents a highly privileged heterocyclic scaffold, integrating a pyridine ring, a 1,3-thiazole core, and a halogenated aryl system. Such hybridization is a cornerstone in modern drug discovery, offering tunable electronic properties, metabolic stability, and multi-target binding capabilities.
This whitepaper dissects the molecular architecture, synthetic methodologies, and biological applications of this compound, providing actionable, self-validating protocols for researchers in medicinal chemistry and drug development.
Structural Chemistry and Pharmacophoric Significance
The molecular architecture of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine ( C14H9BrN2S ) is defined by three distinct domains, each contributing to its physicochemical profile and biological reactivity:
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The 1,3-Thiazole Core: Acting as a rigid, planar bioisostere for amides and aromatic rings, the thiazole core optimally spaces the flanking aromatic systems. Its electron-rich sulfur and nitrogen atoms provide metabolic stability against oxidative degradation while maintaining an optimal dipole moment for target engagement.
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The 3-Pyridyl Moiety: Positioned at the C2 of the thiazole, the pyridine nitrogen serves as a potent Hydrogen Bond Acceptor (HBA). In metalloenzyme targets or transition metal catalysis, this nitrogen acts as a bidentate chelating agent (often pairing with the thiazole nitrogen) to coordinate metals like Cu(II) or Ni(II), a mechanism frequently exploited in the design of cytotoxic agents[1].
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The 4-Bromophenyl Group: Located at the C4 position, this moiety acts as a highly lipophilic anchor. The bromine atom is not merely a steric bulk; it acts as a halogen bond donor, capable of forming highly directional interactions with electron-rich backbone carbonyls within hydrophobic protein pockets (such as the ATP-binding hinge region of kinases).
Quantitative Data Summary
Table 1: Physicochemical and Molecular Properties
| Property | Value | Pharmacological Implication |
| CAS Registry Number | 912900-96-0[2] | Unique chemical identifier for library screening. |
| Molecular Weight | 317.20 g/mol | Satisfies Lipinski’s Rule of 5 (<500 g/mol ), indicating good oral bioavailability potential. |
| Molecular Formula | C14H9BrN2S | High heavy-atom count relative to hydrogen, ensuring a dense, rigid 3D conformation. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 (Pyridine N, Thiazole N) | Facilitates targeted interactions with kinase hinge regions. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding to target proteins. |
Synthetic Methodology: The Hantzsch Thiazole Construction
The most efficient and regioselective route to 2,4-disubstituted thiazoles is the Hantzsch synthesis. This method relies on the condensation of a primary thioamide with an α -haloketone.
Causality in Experimental Design: Ethanol is selected as the solvent because it solubilizes both the thionicotinamide and the bulky bromoketone, while its boiling point (78°C) provides the perfect thermal energy for the endothermic dehydration step without causing reactant decomposition. The reaction is a self-validating system: the intermediate hydroxythiazoline is highly unstable and spontaneously dehydrates to form the fully conjugated, thermodynamically stable aromatic thiazole. The shift in fluorescence under UV light (254 nm) on a TLC plate instantly validates the formation of the extended π -conjugated system.
Fig 1. Hantzsch thiazole synthesis workflow and mechanistic progression.
Step-by-Step Synthetic Protocol
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Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-pyridinecarbothioamide (thionicotinamide) in 15 mL of absolute ethanol.
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Electrophile Addition: Slowly add 1.05 mmol of 2-bromo-1-(4-bromophenyl)ethanone to the stirring solution. Note: A slight excess of the haloketone ensures complete consumption of the thioamide.
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Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the thioamide spot (typically within 2-4 hours) validates the completion of the cyclization.
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Workup & Neutralization: Cool the mixture to room temperature. The product often precipitates as a hydrobromide salt. Neutralize by pouring the mixture into 50 mL of ice-cold saturated NaHCO3 solution.
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Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine.
Physicochemical Characterization Protocol
To ensure absolute structural integrity before biological screening, the compound must undergo rigorous analytical validation.
Table 2: Expected Spectroscopic Characterization Data
| Technique | Key Diagnostic Signals | Structural Confirmation |
| 1 H-NMR (DMSO- d6 ) | δ ~8.20 ppm (s, 1H) | Confirms the isolated proton at the C5 position of the newly formed thiazole ring. |
| 1 H-NMR (DMSO- d6 ) | δ ~9.15 ppm (d, 1H) | Confirms the highly deshielded proton adjacent to the pyridine nitrogen. |
| 13 C-NMR | δ ~165.0 ppm | Confirms the C2 quaternary carbon of the thiazole ring. |
| LC-MS (ESI+) | m/z 317.0, 319.0 [M+H] + | The 1:1 isotopic doublet perfectly validates the presence of a single Bromine atom ( 79Br and 81Br ). |
Pharmacological Potential and Biological Workflows
Thiazole-pyridine derivatives are heavily featured in oncology and antimicrobial research due to their ability to act as ATP-competitive kinase inhibitors and DNA intercalators[3]. The structural homology of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine to known inhibitors (e.g., Dasatinib) suggests strong potential for targeting the PI3K/AKT or CDK pathways. Furthermore, related N-(4-phenylthiazol-2-yl) derivatives have shown high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, highlighting the versatility of the 4-phenylthiazole scaffold[4].
Causality in Biological Assay Design: When evaluating this compound for kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is optimal. TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated thiazoles) by utilizing a delayed emission reading, ensuring that the calculated IC 50 values are a true reflection of target affinity, not optical artifacts.
Fig 2. Pharmacological mechanism of action via ATP-competitive kinase inhibition.
In Vitro Kinase Inhibition Protocol (Self-Validating)
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Compound Preparation: Dissolve the synthesized compound in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve. Validation: Keep final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.
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Enzyme Reaction: In a 384-well plate, combine 5 nM of the target recombinant kinase (e.g., CDK2), 2 μ M of fluorescently labeled peptide substrate, and the compound dilutions.
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Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent K m for the specific kinase. Causality: Using ATP at its K m ensures the assay is highly sensitive to competitive inhibitors.
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Detection & Analysis: Incubate for 60 minutes at room temperature. Add the TR-FRET development reagent (containing EDTA to quench the reaction by chelating Mg2+ ). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).
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Validation Control: Include Staurosporine as a positive control. If the Staurosporine IC 50 deviates from historical baselines, the assay is invalidated and must be repeated.
References
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RSC Publishing. "Copper(II) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity." Royal Society of Chemistry. Available at:[Link]
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PubMed Central (PMC). "Design, synthesis, and pharmacology of some oxadiazole and hydroxypyrazoline hybrids bearing thiazoyl scaffold: antiproliferative activity, molecular docking and DNA binding studies." National Institutes of Health. Available at: [Link]
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ACS Publications. "Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High-Affinity Inhibitors of Kynurenine 3-Hydroxylase." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Copper( ii ) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalyti ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01244F [pubs.rsc.org]
- 2. CAS [chemicalbook.com]
- 3. Design, synthesis, and pharmacology of some oxadiazole and hydroxypyrazoline hybrids bearing thiazoyl scaffold: antiproliferative activity, molecular docking and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
